

Eprenetapopt discovery and development timeline

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Compound of Interest

Compound Name: *Eprenetapopt*

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An In-depth Technical Guide to the Discovery and Development of **Eprenetapopt**

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, mechanism of action, and clinical development timeline of **eprenetapopt** (formerly APR-246), a first-in-class p53 reactivator.

Discovery and Preclinical Development

Eprenetapopt was discovered approximately two decades ago by Wiman and colleagues as a methylated derivative of the PRIMA-1 (p53-reactivation and induction of massive apoptosis) molecule.^{[1][2]} Preclinical investigations revealed its potential as an anti-cancer agent with activity across a range of solid and hematological malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and ovarian cancer.^{[3][4][5][6]}

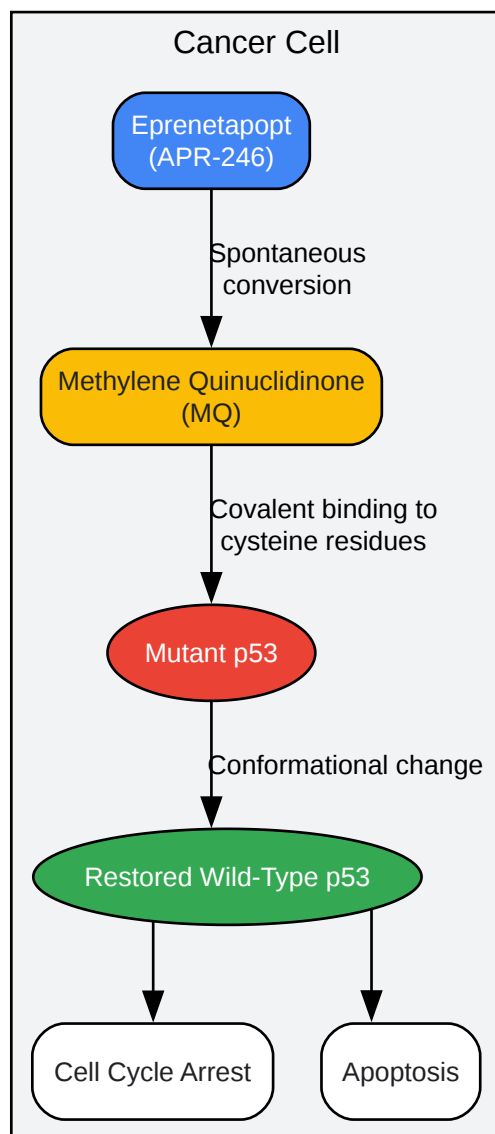
Notably, preclinical studies demonstrated strong synergistic effects when **eprenetapopt** was combined with traditional chemotherapeutic agents, newer targeted therapies, and immune checkpoint inhibitors.^{[3][4][6][7]}

Mechanism of Action

Eprenetapopt is a prodrug that undergoes spontaneous conversion to its active form, methylene quinuclidinone (MQ).^{[1][2][8]} The mechanism of action is multifaceted, involving both p53-dependent and -independent pathways.

2.1. p53-Dependent Pathway:

MQ acts as a Michael acceptor, covalently binding to specific cysteine residues within the core domain of mutant p53 protein.[2][8] This binding restores the wild-type conformation and function of the p53 tumor suppressor protein.[2][4] The reactivated p53 can then induce cell cycle arrest and apoptosis in cancer cells harboring TP53 mutations.[2]

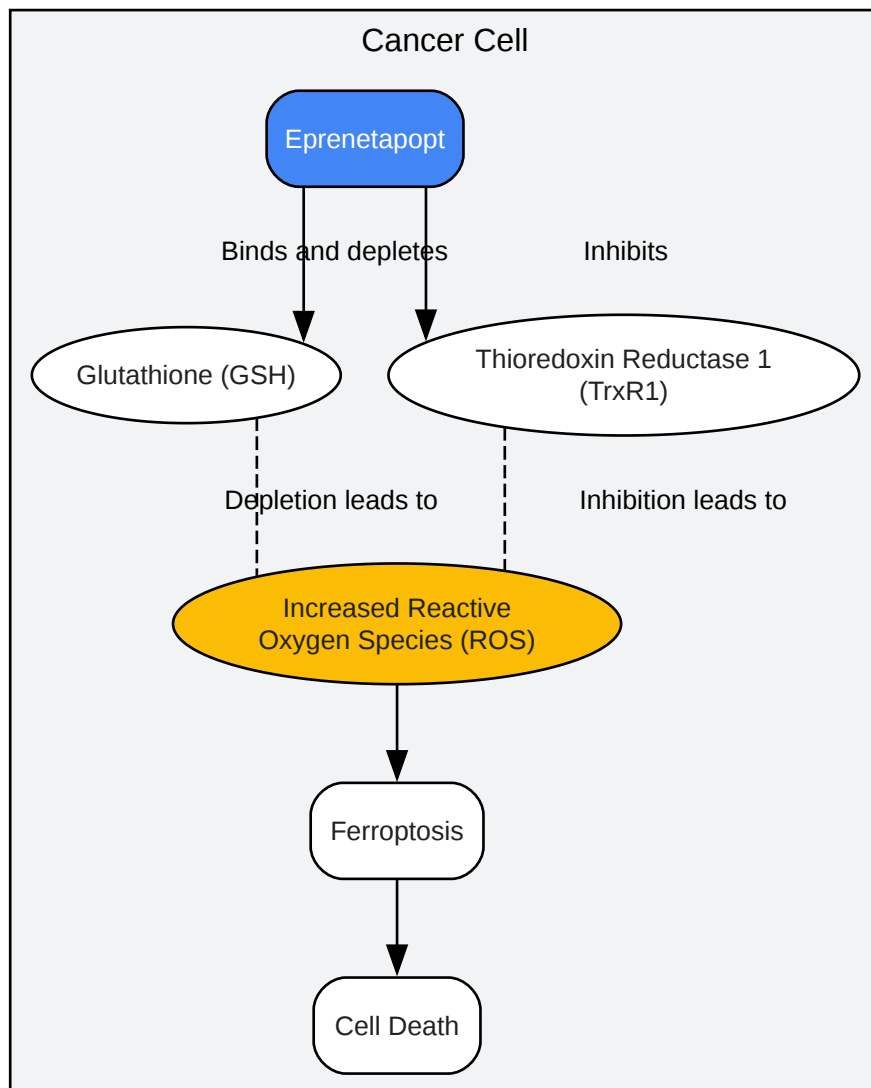


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p53-Dependent Signaling Pathway of **Eprenetapopt**.

2.2. p53-Independent Pathway:

Eprenetapopt also exerts its anti-cancer effects through p53-independent mechanisms, primarily by inducing oxidative stress.[1][2] It achieves this by binding to and depleting glutathione (GSH), a key cellular antioxidant, and by inhibiting the enzyme thioredoxin reductase 1 (TrxR1).[1][2] The resulting increase in reactive oxygen species (ROS) can lead to cell death via pathways such as ferroptosis.[2][9]



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p53-Independent Signaling Pathway of **Eprenetapopt**.

Clinical Development Timeline and Data

Eprenetapopt has undergone extensive clinical evaluation, primarily in patients with hematological malignancies harboring TP53 mutations.

3.1. Phase 1/2 Clinical Trials:

Early-phase clinical trials established a favorable safety profile and demonstrated clinical activity for **eprenetapopt** in combination with other agents.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Trial Name/Identifier	Patient Population	Treatment Regimen	Key Efficacy Results	Reference
Phase 1/2 Study	55 patients with TP53-mutant MDS, AML, and MDS/MPN	Eprenetapopt + Azacitidine	Overall Response Rate (ORR): 71% Complete Remission (CR): 44% Median Overall Survival (OS): 10.8 months	[8] [10]
French Phase 1b/II	TP53-mutant MDS and AML	Eprenetapopt + Azacitidine	ORR (MDS): 75% CR (MDS): 57% Median OS: 12.1 months	
Phase 1/2 Trial	30 evaluable patients with frontline TP53-mutant AML	Eprenetapopt + Venetoclax + Azacitidine	CR: 37% Composite Response (CR + CRi): 53%	[4] [10]

3.2. Phase 2 Clinical Trials:

A notable Phase 2 trial evaluated **eprenetapopt** as maintenance therapy following allogeneic stem cell transplantation.

Trial Name/Identifier	Patient Population	Treatment Regimen	Key Efficacy Results	Reference
Post-Transplant Maintenance	33 patients with TP53-mutant MDS and AML	Eprenetapopt + Azacitidine	1-year Relapse-Free Survival (RFS): 60%Median RFS: 12.5 months1-year Overall Survival (OS): 79%Median OS: 20.6 months	[3][5]

3.3. Phase 3 Clinical Trial:

A pivotal Phase 3 trial was conducted to evaluate **eprenetapopt** in frontline TP53-mutant MDS.

Trial Name/Identifier	Patient Population	Treatment Regimen	Key Outcome	Reference
Pivotal Phase 3	Frontline TP53-mutant MDS	Eprenetapopt + Azacitidine vs. Azacitidine alone	Failed to meet the primary statistical endpoint of complete remission.	[3][5]

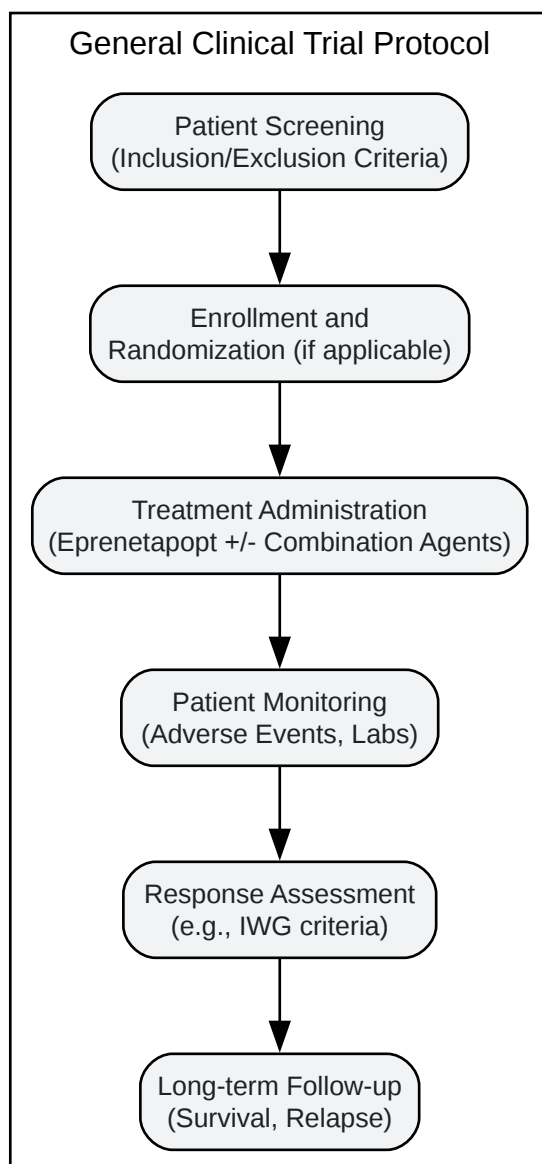
3.4. Regulatory Designations:

Eprenetapopt has received several key regulatory designations from the U.S. Food and Drug Administration (FDA) and the European Commission.

Regulatory Agency	Designation	Indication	Reference
FDA	Breakthrough Therapy	Combination with Azacitidine for mutant TP53 MDS	[1]
FDA	Fast Track	Mutant TP53 Acute Myeloid Leukemia (AML)	[1][7]
FDA	Orphan Drug	Myelodysplastic Syndromes (MDS)	[4]
FDA	Orphan Drug	Acute Myeloid Leukemia (AML)	[4]
European Commission	Orphan Drug	Myelodysplastic Syndromes (MDS)	[4]
European Commission	Orphan Drug	Acute Myeloid Leukemia (AML)	[4]
European Commission	Orphan Drug	Ovarian Cancer	

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are maintained by the respective study sponsors and are typically available through clinical trial registries such as ClinicalTrials.gov. The general methodologies employed in these trials are summarized below.



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Generalized Experimental Workflow for **Eprenetapopt** Clinical Trials.

Key Methodologies:

- Patient Selection: Enrollment was typically restricted to patients with confirmed TP53 mutations in their malignancies.
- Treatment Administration: **Eprenetapopt** was administered intravenously, often in combination with other agents like azacitidine or venetoclax, in cyclical regimens.

- **Efficacy Endpoints:** Primary and secondary endpoints included complete remission (CR) rate, overall response rate (ORR), duration of response (DoR), relapse-free survival (RFS), and overall survival (OS).
- **Safety and Tolerability:** Adverse events were monitored and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

Future Directions

The development of next-generation p53 reactivators, such as the orally bioavailable APR-548, is underway.[3][4] A Phase 1 clinical trial for APR-548 was anticipated to commence in early 2021.[7] These next-generation compounds aim to improve upon the potency and delivery of p53-reactivating therapies.

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